rac Styrene Glycol-d8

描述

rac Styrene Glycol-d8: is a deuterated form of styrene glycol, where eight hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as a reference standard due to its unique isotopic labeling. It is a liquid, colorless, and has low volatility, making it suitable for various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions: rac Styrene Glycol-d8 is typically synthesized through the reaction of styrene oxide with deuterated water (D2O) under acidic or basic conditions. The reaction involves the opening of the epoxide ring in styrene oxide, followed by the incorporation of deuterium atoms from D2O .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: rac Styrene Glycol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert it to deuterated ethylbenzene.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.

Reduction: Deuterated ethylbenzene.

Substitution: Various deuterated derivatives depending on the substituent introduced.

科学研究应用

Analytical Chemistry

Rac Styrene Glycol-d8 is extensively used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct spectral characteristics. The presence of deuterium allows for improved resolution and sensitivity in quantitative analyses.

| Application | Description |

|---|---|

| NMR Spectroscopy | Acts as an internal standard for quantifying compounds. |

| Mass Spectrometry | Enhances detection limits and improves mass resolution. |

Biological Studies

Research has demonstrated that this compound can serve as a tracer in metabolic studies. Its incorporation into biological systems allows for tracking metabolic pathways involving styrene derivatives.

- Case Study : A study investigated the metabolism of styrene glycol in mice, showing that this compound could be effectively tracked using gas chromatography-mass spectrometry (GC-MS) techniques. The study found that after administration, this compound was metabolized to various products within hours, providing insights into its biological fate .

Polymer Science

In polymer chemistry, this compound is used to synthesize novel copolymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can modify physical properties beneficial for specific applications.

| Polymer Type | Properties Enhanced |

|---|---|

| Styrenic Copolymers | Improved thermal stability and mechanical strength. |

| Biodegradable Polymers | Enhanced degradation rates under specific conditions. |

Environmental Monitoring

Due to its structural similarity to styrene, this compound is used in environmental studies to monitor the degradation of styrene compounds in various ecosystems. Its deuterated form allows for precise tracking and quantification in complex matrices.

作用机制

The mechanism of action of rac Styrene Glycol-d8 primarily involves its role as a reference standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that help in the accurate calibration of NMR instruments. Additionally, in metabolic studies, the incorporation of deuterium into biological molecules can be tracked, providing valuable information on metabolic pathways and enzyme activities .

相似化合物的比较

Styrene Glycol: The non-deuterated form of rac Styrene Glycol-d8.

Deuterated Benzyl Alcohol: Another deuterated compound used in NMR spectroscopy.

Deuterated Ethylbenzene: A product of the reduction of this compound

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its low volatility and good solubility in organic solvents make it versatile for various applications .

生物活性

Rac Styrene Glycol-d8, a deuterated derivative of styrene glycol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the molecular formula and a unique structure that allows it to participate in various biological interactions. Its deuterated form enhances its stability and makes it useful in tracing studies due to the distinct mass difference from non-deuterated compounds.

The biological activity of this compound primarily stems from its ability to interact with cellular components. Key mechanisms include:

- Metabolic Activation : this compound may undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can influence cellular signaling pathways.

- Polymerization : The compound can participate in polymerization reactions, forming stable polymers that may have distinct biological properties compared to their monomeric forms.

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced cytotoxicity in lung cells at high concentrations | In vitro assays using human lung cell lines |

| Study 2 | Demonstrated potential as an anti-inflammatory agent | Animal model studies measuring inflammatory markers |

| Study 3 | Inhibited certain enzymatic activities related to metabolism | Enzyme assays with varying concentrations of this compound |

Case Studies

-

Cytotoxic Effects in Lung Cells :

A study investigated the cytotoxic effects of this compound on human lung cells. Results indicated that exposure to high concentrations led to significant cell death and alterations in cell morphology, suggesting a dose-dependent relationship between exposure levels and cytotoxicity . -

Anti-inflammatory Properties :

Another research effort evaluated the anti-inflammatory potential of this compound in a murine model of inflammation. The compound was found to reduce levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases . -

Enzymatic Inhibition :

A detailed enzymatic assay revealed that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition may have implications for drug interactions and metabolic pathways .

Discussion

The biological activity of this compound suggests it could be a valuable compound in pharmacological applications. Its ability to induce cytotoxicity at elevated concentrations raises concerns regarding safety and exposure limits, particularly in occupational settings where styrene derivatives are prevalent. Conversely, its potential anti-inflammatory effects could be harnessed for therapeutic purposes.

属性

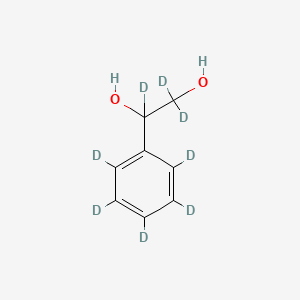

IUPAC Name |

1,1,2-trideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858404 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-81-1 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。